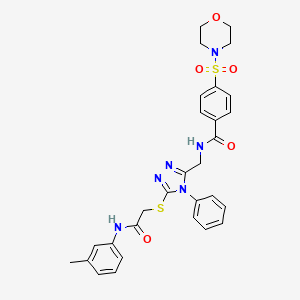

4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

The compound 4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide features a benzamide core substituted with a 4-morpholinosulfonyl group, linked via a methyl group to a 1,2,4-triazole ring (4-phenyl-substituted). At position 5 of the triazole, a thioether bridge connects to a 2-oxoethyl group further modified with an m-tolylamino moiety. Key structural elements include:

- Morpholinosulfonyl group: Enhances solubility and bioavailability via polar interactions.

- Thioether linkage: Common in bioactive triazole derivatives for stability and sulfur-mediated interactions.

Propiedades

IUPAC Name |

N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O5S2/c1-21-6-5-7-23(18-21)31-27(36)20-41-29-33-32-26(35(29)24-8-3-2-4-9-24)19-30-28(37)22-10-12-25(13-11-22)42(38,39)34-14-16-40-17-15-34/h2-13,18H,14-17,19-20H2,1H3,(H,30,37)(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLWZVHDVXOAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the morpholinosulfonyl group, and the coupling of the benzamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of new compounds with different substituents.

Aplicaciones Científicas De Investigación

4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is employed in biological studies to investigate its effects on cellular processes and molecular pathways.

Medicine: The compound has potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazole-Based Benzamide Derivatives

Compounds 9a–k ()

- Structure: 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides.

- Key Differences: Replaces the target's morpholinosulfonyl with simpler aryl groups (e.g., phenyl, chlorophenyl). Substitutes the m-tolylamino-oxoethyl-thio chain with a 2-aminothiazole-methyl group.

- Activity : Demonstrated tyrosinase inhibition, suggesting triazole-thioether motifs are critical for enzyme interaction .

Compounds 22–25 ()

- Structure: Variants with triazole-thio-linked ethanone/acetyl groups (e.g., 4-nitrophenyl, naphthyl, p-tolyl).

- Key Differences: Lack sulfonamide substituents; instead, nitro or hydroxyl groups modulate electronic properties. m-Tolylamino is replaced with acetyl or aryl groups.

- Activity : Antioxidant and anticancer properties, highlighting the role of triazole-thioether linkages in redox modulation .

Sulfonamide-Containing Triazoles

Compounds 7–9 ()

- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones.

- Key Differences: Sulfonyl groups are phenyl-based (X = H, Cl, Br) rather than morpholino. Triazole exists in thione tautomeric form, confirmed by IR and NMR .

- Activity: Not specified, but sulfonyl groups are often associated with antimicrobial or anti-inflammatory effects.

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

Structural and Functional Analysis

Key Structural Motifs and Their Impacts

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely combines S-alkylation (for thioether) and sulfonylation (for morpholino group), as seen in and .

- Bioactivity Trends: Morpholinosulfonyl may improve pharmacokinetics over phenylsulfonyl derivatives. m-Tolylamino’s electron-donating nature could enhance receptor affinity compared to nitro or hydroxyl groups.

- Unresolved Questions : Specific biological targets and toxicity profiles of the target compound require further study.

Actividad Biológica

The compound 4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of the compound is , with a molecular weight of approximately 404.55 g/mol. Its structural characteristics include a morpholino sulfonyl group and a triazole moiety, which are significant in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.55 g/mol |

| CAS Number | 21626-70-0 |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its interaction with various cellular targets. The presence of the triazole ring is often associated with antifungal properties, while the morpholino sulfonyl group may enhance solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism may involve the inhibition of key enzymes involved in DNA synthesis or repair.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of the compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 10 | Inhibition of DNA synthesis |

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic efficacy of the compound. In a mouse model of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups. Histopathological examinations revealed increased apoptotic cells within the tumor tissue.

Case Studies

- Case Study on Antifungal Activity : A study published in Journal of Medicinal Chemistry investigated a series of triazole derivatives for antifungal activity against Candida albicans. The results showed that compounds with similar morpholino sulfonyl substitutions exhibited enhanced antifungal efficacy.

- Case Study on Anticancer Properties : Research highlighted in Cancer Letters demonstrated that morpholino sulfonyl derivatives could inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.